2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
It’s known that similar compounds, such as indole derivatives, interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been found to exhibit weak to high cytotoxic activities against tumor cell lines . This suggests that 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3-methyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 2-chlorobenzoic acid is first activated by the coupling agent, followed by the addition of 3-methyl-1H-1,2,4-triazole. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.
Coupling Reactions: Products include amides, esters, and other derivatives formed by coupling with different nucleophiles.
Scientific Research Applications
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but lacks the chlorine atom.
2-Chloro-4-(1H-1,2,3-triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring.
2-Chloro-4-(3-methyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with an imidazole ring instead of a triazole ring.
Uniqueness
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methyl-1H-1,2,4-triazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the triazole ring contributes to its biological activity and stability.
Properties
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUISVPIKAUQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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